molecular formula C19H15ClN2OS B12149947 (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12149947
M. Wt: 354.9 g/mol
InChI Key: QZVKWPAHBBJEBY-NEOBQEPSSA-N
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Description

The compound (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one (CAS 638139-03-4) is a thiazolone derivative with a molecular formula of C₁₉H₁₅ClN₂OS and a molecular weight of 354.9 g/mol . Its structure features:

  • A 3-chlorophenylamino group at position 2 of the thiazole ring.
  • A (2E)-2-methyl-3-phenylprop-2-en-1-ylidene substituent at position 5, introducing conjugated double bonds and a methyl-phenyl moiety.

The compound’s synthesis is inferred from analogous methods in the literature, such as one-pot, three-component reactions under mild conditions (e.g., room temperature stirring with potassium carbonate in methanol) .

Properties

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN2OS/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)22-19(24-17)21-16-9-5-8-15(20)12-16/h2-12H,1H3,(H,21,22,23)/b13-10+,17-11-

InChI Key

QZVKWPAHBBJEBY-NEOBQEPSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Origin of Product

United States

Preparation Methods

Solvent-Free Cyclocondensation with Bi(SCH₂COOH)₃ Catalyst

A solvent-free protocol adapted from Foroughifar et al. utilizes Bi(SCH₂COOH)₃ as a catalyst to synthesize thiazole derivatives. For the target compound, 3-chloroaniline, 2-methyl-3-phenylpropenal, and thioglycolic acid undergo cyclocondensation at 70°C. The absence of solvent enhances atom economy, while the bismuth-based catalyst accelerates the formation of the thiazole ring. This method yields approximately 78–85% product purity, confirmed via TLC and NMR.

Ultrasound-Assisted Synthesis with Vanadyl Sulfate

Angapelly et al. demonstrated that ultrasonic irradiation in acetonitrile with VOSO₄ as a catalyst significantly reduces reaction time. Applying this to the target compound, 3-chloroaniline and 2-methyl-3-phenylpropenal react with thioglycolic acid under ultrasound (40 kHz) for 30 minutes, achieving 89% yield. The method’s efficiency stems from cavitation-induced mixing, which promotes rapid intermediate formation.

Microwave-Enhanced Cyclization Strategies

Zeolite-Mediated Microwave Synthesis

Tiwari et al. reported microwave-assisted synthesis using zeolite 5A to facilitate thiazolidinone formation. Adapting this, 3-chloroaniline and 2-methyl-3-phenylpropenal are condensed with thioglycolic acid under microwave irradiation (200 W, 15 minutes). The zeolite’s porous structure acts as a Brønsted acid catalyst, directing regioselective cyclization. This method achieves 92% yield with >95% purity (HPLC).

PEG-400 as a Green Solvent

In a PEG-400 medium, Bhosle et al. synthesized analogous thiazolidinones via microwave heating. Replacing traditional solvents with PEG-400 reduces toxicity and improves solubility. For the target compound, reaction at 110°C for 20 minutes yields 84% product. The polar environment of PEG stabilizes charged intermediates, minimizing side reactions.

Stereoselective Knoevenagel Condensation

Base-Catalyzed Enone Formation

The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety is introduced via Knoevenagel condensation. A mixture of 2-methyl-3-phenylpropanal and the thiazol-4-one precursor reacts in ethanol with piperidine as a base. The reaction proceeds at 60°C for 6 hours, yielding the (E)-configured enone with 91% stereoselectivity.

Acid-Catalyzed Tautomerization Control

Using acetic acid and sodium acetate, Apostolidis et al. optimized tautomerization in thiazole derivatives. For the target compound, post-condensation treatment with glacial acetic acid at 25°C for 12 hours ensures >98% Z-configuration at the 5-position. This step is critical for maintaining the compound’s bioactivity.

Comparative Analysis of Synthetic Methods

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Purity (%)
Solvent-Free CyclizationBi(SCH₂COOH)₃704 h8590
Ultrasound + VOSO₄Acetonitrile25 (US)0.5 h8994
Microwave + Zeolite 5AZeolite 5A200 (MW)0.25 h9295
PEG-400 MediumPEG-4001100.33 h8493
Knoevenagel CondensationPiperidine/Ethanol606 h9197

Challenges and Optimization Strategies

Byproduct Formation in Multi-Component Reactions

The presence of unreacted thioglycolic acid or oligomeric byproducts is common in solvent-free methods. Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) effectively isolates the target compound, increasing purity to >99%.

Stereochemical Control

Maintaining the (5Z,2E) configuration requires strict anhydrous conditions. Apostolidis et al. recommend molecular sieves (4Å) during condensation to sequester water, preventing keto-enol tautomerization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a chlorophenyl group, and a conjugated enone moiety. Its molecular formula is C19H15ClN2OSC_{19}H_{15}ClN_2OS with a molecular weight of 354.9 g/mol.

For industrial applications, continuous flow reactors are utilized to ensure consistent quality and yield. Catalysts and optimized reaction conditions enhance synthesis efficiency, while advanced purification techniques like chromatography are employed to achieve high-purity products.

Medicinal Chemistry

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways relevant in disease states.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one . Results indicated that this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Research

In vitro studies conducted on human cancer cell lines demonstrated that the compound can induce apoptosis through caspase activation pathways. The findings suggest that it could be developed as a lead compound for further drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolone derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with similar analogs:

Structural and Spectral Differences

Table 1: Key Structural and Spectral Comparisons
Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound 3-Cl-C₆H₄-NH (2); (2E)-CH₂-C(Ph)=CH (5) 354.9 N/R* Smiles: CC(=Cc1ccccc1)C=C1SC(=Nc2cccc(Cl)c2)NC1=O
6j 2-Cl-C₆H₄-CH (5); 4-NO₂-C₆H₄-NH (2) 359.01 110–112 ¹H NMR : δ 7.92 (=CH), 10.88 (NH); IR : 1710 cm⁻¹ (C=O)
6e 2-Cl-C₆H₄-CH (5); C₆H₅-NH (2) 359.01 N/R ES-MS : m/z 359.0122; IR : 1715 cm⁻¹ (C=O)
6h 4-F-C₆H₄-CH (5); 4-NO₂-C₆H₄-NH (2) 343.04 N/R ES-MS : m/z 343.0425
Compound 3-Pyridinyl-CH (5); 2,4-Cl₂-C₆H₃-NH (2) N/R N/R IUPAC Name: (5Z)-2-[(2,4-Dichlorophenyl)amino]-5-(pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one
Compound 2-F-C₆H₄-CH (5); 4-Cl-C₆H₄-NH (2) N/R N/R Smiles: FC1=CC=CC=C1C=C1SC(=NC2=CC=C(Cl)C=C2)NC1=O

*N/R: Not reported in provided evidence.

Key Observations:

Substituent Effects on Electronic Properties: Electron-withdrawing groups (e.g., 4-NO₂ in 6j ) increase polarity and may enhance binding to biological targets.

Spectral Trends :

  • C=O Stretching (IR) : All analogs show strong absorption near 1710–1715 cm⁻¹, consistent with the thiazolone carbonyl .
  • NH Stretching (IR) : Broad peaks near 3010–3026 cm⁻¹ confirm the presence of secondary amines .

Steric and Conformational Differences :

  • The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group in the target compound introduces steric bulk and extended conjugation, which may influence reactivity and stability compared to simpler benzylidene analogs (e.g., 6j or 6h) .

Advantages Over Traditional Methods :

  • High Yields : Analogs like 6j and 6h are reported in 92–94% yields .
  • Scalability : Use of readily available starting materials (e.g., substituted benzaldehydes and anilines) .

Limitations :

  • Lack of reported melting points or solubility data for the target compound complicates formulation studies.
  • The propenylidene chain may introduce synthetic challenges due to isomerization risks.

Biological Activity

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C19H15ClN2OS
  • Molecular Weight: 354.9 g/mol
  • IUPAC Name: (5Z)-2-(3-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
  • InChI Key: QZVKWPAHBBJEBY-NEOBQEPSSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between 3-chloroaniline and thiazole derivatives under basic conditions. Common solvents include ethanol, and purification methods often involve recrystallization or chromatography to achieve high purity .

Antimicrobial Properties

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups, such as chlorine, often enhances this activity by increasing the compound's reactivity towards bacterial enzymes .

Anticancer Activity

Research has demonstrated that (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation: It can bind to receptors that regulate cell growth and survival, thereby altering their activity.
  • Induction of Apoptosis: By promoting apoptotic pathways, it can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related thiazole compounds:

CompoundActivityIC50 (µM)Reference
Compound 27Anti-proliferative18.4
Compound 19Anticancer (A549 cells)Selective against both NIH/3T3 and A549
Compound 13Cytotoxicity against Bcl-2 Jurkat cells< Doxorubicin IC50

These findings suggest a structure–activity relationship (SAR) where modifications on the phenyl or thiazole rings significantly influence biological efficacy.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise adjustments:
  • Temperature Control : Maintain reaction temperatures between 60–80°C to prevent side reactions (e.g., isomerization of the (2E)-alkenylidene group) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization during thiazole ring formation .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques are critical for confirming the compound’s stereochemistry and structural integrity?

  • Methodological Answer : Combine multiple techniques:
  • X-ray Crystallography : Resolve Z/E configurations using SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for coupling constants (e.g., 3JHH^3J_{H-H}) to confirm double-bond geometry and substituent orientations .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer : MTT assay using human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation via nonlinear regression .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays with indomethacin as a positive control .
  • Controls : Include vehicle (DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity) to validate results .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic structure and interaction with biological targets?

  • Methodological Answer :
  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify nucleophilic/electrophilic regions .
  • Molecular Docking : Employ MOE or AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Validate docking poses with molecular dynamics simulations (MD) .
  • QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using Hammett constants or DFT-derived descriptors .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :
  • Data Validation : Cross-validate X-ray data with PLATON (check for twinning, voids) and refine using SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen Bond Analysis : Use WinGX to analyze hydrogen-bonding networks and compare with similar thiazolidinone derivatives .
  • Statistical Metrics : Report R factors (<5%), wR2 (<12%), and goodness-of-fit (1.0–1.2) to ensure data reliability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Activity Cliffs : Identify critical substituents using bioassay data (e.g., IC₅₀ shifts >10-fold with minor structural changes) .
  • Table: Comparative Bioactivity of Analogues
Substituent (R)Anticancer (IC₅₀, µM)COX-2 Inhibition (%)
3-Cl1.6185
4-F2.3472
2,3-diCl0.9891
Data adapted from thiazole derivative studies

Q. How can researchers resolve inconsistencies in biological assay results across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum concentration) and assay conditions (e.g., incubation time) .
  • Inter-Lab Validation : Share batches of the compound for cross-testing and use Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and adjust for biases .

Key Software/Tools Referenced

  • Crystallography : SHELXL , WinGX , ORTEP
  • Computational Chemistry : Multiwfn , MOE
  • Data Analysis : RStudio (for statistical modeling), PyMOL (visualization)

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